molecular formula C7H12N2O2S2 B13198689 4-amino-N,N,5-trimethylthiophene-2-sulfonamide

4-amino-N,N,5-trimethylthiophene-2-sulfonamide

Cat. No.: B13198689
M. Wt: 220.3 g/mol
InChI Key: MWVAIRPYOHBCDJ-UHFFFAOYSA-N
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Description

Key physicochemical and spectroscopic data include:

  • Melting Point: 144–146 °C
  • Spectral Data:
    • IR (ATR): 3454 cm⁻¹ (NH), 3372 cm⁻¹ (NH), 1324 cm⁻¹ (SO₂) .
    • ¹H NMR (CD₃OD): δ 7.06 (s, 1H, ArH), 2.69 (s, 6H, N(CH₃)₂), 2.27 (s, 3H, CH₃) .
  • Elemental Analysis: C 38.09%, H 5.76%, N 12.85% (theoretical: C 38.16%, H 5.49%, N 12.72%) .

The compound is synthesized via cyclization of a thiocarbamoyl precursor with chloroacetone in dioxane and triethylamine, yielding 39% . Its structure and reactivity are influenced by the electron-rich thiophene ring and sulfonamide group, making it a candidate for enzyme modulation (e.g., SHIP1 activation) .

Properties

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

4-amino-N,N,5-trimethylthiophene-2-sulfonamide

InChI

InChI=1S/C7H12N2O2S2/c1-5-6(8)4-7(12-5)13(10,11)9(2)3/h4H,8H2,1-3H3

InChI Key

MWVAIRPYOHBCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N(C)C)N

Origin of Product

United States

Preparation Methods

Synthesis of the Nitrothiophene Intermediate

The starting point is often a nitro-substituted thiophene sulfonyl chloride, which is synthesized by chlorosulfonation of the thiophene ring followed by nitration or direct introduction of the nitro group on the thiophene ring.

  • The nitrothiophene sulfonyl chloride is dissolved in 1,4-dioxane (1.0 M).
  • The mixture is heated to 60 °C and stirred for 1 hour.
  • After cooling to room temperature, water is added, and the product is extracted with dichloromethane (DCM).
  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.
  • Purification by silica gel chromatography yields the nitrothiophene intermediate.

Reduction of Nitro Group to Amino Group

  • The nitrothiophene intermediate is dissolved in acetic acid (0.3 M).
  • Iron powder (5 equivalents) is added.
  • The mixture is heated to 60 °C and stirred for 1.5 hours.
  • Acetic acid is removed under reduced pressure.
  • The residue is taken up in ethyl acetate (EA), and iron powder is filtered off.
  • The solution is washed with saturated sodium bicarbonate until pH 8 is reached.
  • The organic layer is dried over sodium sulfate, filtered, and concentrated.
  • Purification by silica gel chromatography yields the aromatic amine, this compound.

Sulfonamide Formation

The sulfonamide bond formation is typically achieved by reacting the amine with a sulfonyl chloride under basic conditions:

  • The amine is dissolved in dry dichloromethane (0.7 M).
  • Triethylamine (TEA) is added as a base (2.2 equivalents).
  • The sulfonyl chloride (1.1 equivalents) is added dropwise under argon atmosphere.
  • The reaction mixture is stirred at room temperature for 24 hours.
  • The mixture is then taken up in ethyl acetate and washed sequentially with water and dilute acid (e.g., 5% HCl).
  • The organic layer is dried over sodium sulfate, filtered, and concentrated.
  • The crude product is purified by silica gel chromatography or trituration from dichloromethane.

Protecting Group Manipulations and Amide Coupling (For Analog Synthesis)

For more complex derivatives involving amide linkages:

  • The aromatic amine is coupled with Boc-protected amino acids using HATU as the coupling reagent and DIPEA as the base in DMF.
  • After coupling, Boc protecting groups are removed using trifluoroacetic acid (TFA) at room temperature for 0.5 hours.
  • The resulting amine TFA salt is converted back to free amine by removal of TFA under vacuum.
  • Subsequent sulfonamide formation is carried out as described above.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitrothiophene sulfonyl chloride synthesis 1,4-dioxane, 60 °C, 1 h; extraction with DCM Not specified Purified by silica gel chromatography
Nitro group reduction Iron powder (5 equiv), AcOH, 60 °C, 1.5 h 39% (for this compound) Purified by chromatography
Sulfonamide formation Sulfonyl chloride (1.1 equiv), TEA (2.2 equiv), DCM, rt, 24 h Variable, often 30-50% Purification by chromatography or trituration
Amide coupling (for analogs) Boc-amino acid, HATU, DIPEA, DMF 52-76% Followed by TFA deprotection

Notes on Solubility and Purification

  • Some sulfone analogs formed during synthesis were found to be insoluble in common solvents such as DMSO, acetone, methanol, chloroform, and water, complicating their purification and characterization.
  • Silica gel chromatography is the preferred purification method for most intermediates and final products.
  • The use of trifluoroacetic acid for Boc deprotection is efficient and also facilitates isolation of amine intermediates as TFA salts.

Summary Table of Key Steps

Step Reactants Conditions Product Yield (%)
Sulfonyl chloride formation Thiophene derivative + chlorosulfonic acid 40-60 °C Thiophene sulfonyl chloride Not specified
Nitrothiophene synthesis Sulfonyl chloride + nitration or nitrothiophene 60 °C, 1 h Nitrothiophene sulfonyl chloride Not specified
Amination Nitrothiophene + Fe powder + AcOH 60 °C, 1.5 h This compound 39%
Sulfonamide formation Amine + sulfonyl chloride + TEA Room temp, 24 h Sulfonamide derivatives 30-50%
Amide coupling (optional) Amino thiophene + Boc-amino acid + HATU + DIPEA DMF, room temp Amide intermediates 52-76%

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N,5-trimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino and methyl groups on the thiophene ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Based on the provided search results, here's what can be gathered regarding the applications of compounds similar to "4-amino-N,N,5-trimethylthiophene-2-sulfonamide":

Scientific Research Applications
While the search results do not directly focus on "this compound", they do provide information on related sulfonamides and their applications, which can offer insights.

1. Antibacterial Efficacy:

  • 5-Bromo-N-alkylthiophene-2-sulfonamides have demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 . One compound, 3b , showed potency against resistant bacterial strains and exhibited H-bond and hydrophobic interactions against a protein extracted from NDM-KP ST147 . These compounds are considered for treating upper urinary and respiratory tract infections .

2. Anticancer Activity:

  • Aryl thiazolone–benzenesulfonamides have been synthesized and studied for their carbonic anhydrase IX inhibitory effect . Several compounds showed significant inhibitory effects against triple-negative breast cancer cell lines and other breast cancer cell lines . For example, compounds 4b–c , 4e , and 4g–h demonstrated significant inhibitory effects against breast cancer cell lines .
  • Thiazole derivatives have shown anticancer potential. Compound 20 was the most active against human glioblastoma U251 cells and human melanoma WM793 cells . Analogue 21 exhibited promising anticancer potential and cell line selectivity . Compound 34 also proved to be an active agent against various cancer cell lines .

3. Antimicrobial Agents:

  • Novel thiazole compounds have been identified as promising antibacterial agents . Thiazole derivative 40 was found to be equipotent to chloramphenicol against S. aureus and showed activity against B. thuringiensis . Thiazole analogues (41a–c ) exhibited potent antimicrobial activity in vivo, reducing MRSA in skin wounds .

4. Enzyme Inhibition:

  • 4-Amino-substituted benzenesulfonamides have been investigated as inhibitors of human enzymes .

5. SHIP1 Activation:

  • This compound is a bis-sulfonamide SHIP1 activator .

Table of Compounds and Activities

CompoundActivity
5-Bromo-N-alkylthiophene-2-sulfonamidesAntibacterial against Klebsiella pneumoniae ST147
Compound 3b Potency against resistant bacterial strains
Aryl thiazolone–benzenesulfonamides (4b–c , 4e , 4g–h )Significant inhibitory effect against breast cancer cell lines
Thiazole derivative 40 Antibacterial agent against S. aureus and B. thuringiensis
Thiazole analogues (41a–c )Potent antimicrobial activity in vivo against MRSA
This compoundSHIP1 activator

Mechanism of Action

The mechanism of action of 4-amino-N,N,5-trimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparison

Table 1: Structural and Physicochemical Properties
Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups
4-Amino-N,N,5-trimethylthiophene-2-sulfonamide Thiophene -NH₂, -N(CH₃)₂, -CH₃ (positions 2,4,5) 144–146 Sulfonamide, amino, methyl
N-(3-Amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide Thiophene -NH₂, -CH₃ (phenyl and thiophene) Not reported Sulfonamide, amino, methyl
4-Amino-N,N-dimethylbenzenesulfonamide Benzene -NH₂, -N(CH₃)₂ (para positions) Not reported Sulfonamide, amino, dimethyl
Sulfamethoxazole Benzene-isoxazole -NH₂, -N-(5-methylisoxazolyl) 169–172 Sulfonamide, amino, heterocycle

Key Observations :

  • Substituent Influence: The dimethylamino group (-N(CH₃)₂) in the target compound improves solubility in polar solvents, whereas methyl groups on the thiophene (position 5) may sterically hinder interactions .
Table 2: Functional Comparison
Compound Biological Target/Application Key Findings
This compound SHIP1 enzyme activation Potential immunomodulatory applications; no direct antimicrobial data reported.
Sulfamethoxazole Dihydropteroate synthase inhibition Broad-spectrum antibacterial (UTIs, respiratory infections).
4-Amino-N,N-dimethylbenzenesulfonamide Not explicitly reported Likely intermediate for dyes or pharmaceuticals.

Mechanistic Insights :

  • Sulfonamide Role : The -SO₂NH₂ group in all compounds facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Thiophene vs. Benzene : Thiophene-based sulfonamides may exhibit unique binding modes due to sulfur's polarizability, whereas benzenesulfonamides are more rigid and planar .

Biological Activity

4-Amino-N,N,5-trimethylthiophene-2-sulfonamide is a sulfonamide derivative with notable biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This compound has garnered attention due to its potential therapeutic applications, particularly in treating resistant bacterial infections and modulating cellular signaling pathways.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a sulfonamide moiety, contributing to its unique biological properties. The molecular formula is C₈H₁₃N₃O₂S₂, and it has a melting point of 144–146 °C .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in critical signaling pathways. Notably, it acts as an activator of SHIP1 (SH2-containing inositol polyphosphate 5-phosphatase 1), which opposes PI3K activity and is implicated in inflammatory disorders and neurodegenerative diseases such as Alzheimer’s disease .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, a major concern in clinical settings due to antibiotic resistance .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)MBC (µg/mL)Target Organism
This compoundNot specifiedNot specifiedVarious Gram-negative bacteria
5-bromo-N-alkylthiophene-2-sulfonamide0.390.78NDM-producing Klebsiella pneumoniae ST147

In Vivo Studies

In vivo studies have shown that compounds with structural similarities to this compound can effectively reduce bacterial load in infected models. The low minimum inhibitory concentration (MIC) values indicate strong potency against resistant strains, making these compounds promising candidates for further development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of sulfonamides has revealed that modifications to the thiophene ring and the sulfonamide group can significantly influence biological activity. The presence of electron-donating groups tends to enhance antimicrobial properties while maintaining low toxicity profiles .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groupsIncreased antimicrobial potency
Alkyl chain lengthOptimal length correlates with efficacy
Position of amino groupCritical for enzyme interaction

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related compound exhibited potent antibacterial activity against multidrug-resistant strains of Klebsiella pneumoniae, with MIC values as low as 0.39 µg/mL .
  • Inflammatory Disorders : In models of inflammation, activation of SHIP1 by this compound led to reduced inflammatory markers, suggesting its potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Q & A

Basic: What are the validated synthetic routes and characterization methods for 4-amino-N,N,5-trimethylthiophene-2-sulfonamide?

Methodological Answer:
A validated synthesis involves coupling reactions using palladium catalysts under microwave irradiation (similar to ). The compound is purified via column chromatography and characterized using:

  • 1H NMR (CD3OD, 400 MHz): δ 7.06 (s, 1H, ArH), 2.69 (s, 6H, N(CH3)2), 2.27 (s, 3H, CH3).
  • 13C NMR (CD3OD, 100 MHz): δ 142.3 (C-SO2), 127.8 (ArC), 126.2 (ArC), 120.1 (C-NH2), 37.0 (N(CH3)2), 10.1 (CH3).
  • IR (ATR): 3454 cm⁻¹ (NH stretch), 1324 cm⁻¹ (SO2 asymmetric stretch).
  • Elemental Analysis: Found C (38.09%), H (5.76%), N (12.85%) vs. Calculated C (38.16%), H (5.49%), N (12.72%) .

Advanced: How can contradictory biological activity data for this sulfonamide be resolved across studies?

Methodological Answer:
Discrepancies may arise from impurities, assay conditions, or structural analogs. To resolve:

Purity Validation: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% purity.

Dose-Response Curves: Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.

Structural Confirmation: Compare NMR and HRMS data with literature (e.g., ).

Control Experiments: Include known inhibitors/activators (e.g., SHIP1 activators) to validate assay conditions .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.06) and methyl groups (δ 2.27–2.69) to confirm substitution patterns.
  • IR Spectroscopy: Identify SO2 (1324 cm⁻¹) and NH (3454 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 221.04 (calculated: 220.04).
  • Elemental Analysis: Match experimental and theoretical C/H/N ratios within ±0.3% .

Advanced: How can computational modeling predict the interaction of this sulfonamide with biological targets?

Methodological Answer:

Docking Studies: Use AutoDock Vina to model binding to SHIP1 phosphatase (PDB: 5OQZ). Prioritize hydrogen bonds with Arg343 and hydrophobic interactions with Leu342.

MD Simulations (GROMACS): Simulate 100 ns trajectories to assess stability of the sulfonamide-protein complex.

QSAR Modeling: Correlate substituent effects (e.g., methyl groups) with IC50 values from kinase assays .

Basic: What are common derivatization pathways for modifying this sulfonamide?

Methodological Answer:

  • N-Alkylation: React with alkyl halides (e.g., CH3I) in DMF/K2CO3 to modify the amine group.
  • Electrophilic Substitution: Introduce halogens (e.g., Br2 in CHCl3) at the thiophene ring.
  • Oxidation: Use mCPBA to convert thiophene to sulfone derivatives .

Advanced: How to design experiments to study the thermodynamic stability of this compound?

Methodological Answer:

  • DSC Analysis: Measure melting point (144–146°C) and enthalpy of fusion.
  • TGA: Assess thermal decomposition under N2 (heating rate: 10°C/min).
  • Solubility Studies: Use shake-flask method in buffers (pH 1–10) to determine logP .

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

Methodological Answer:

  • HPLC-PDA: Monitor purity with a C18 column (retention time: 8.2 min, λ = 254 nm).
  • NMR Fingerprinting: Compare batch spectra to a reference standard.
  • Karl Fischer Titration: Confirm water content <0.5% w/w .

Advanced: How can crystallography resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal XRD: Grow crystals via slow evaporation (MeOH/EtOAc). Resolve bond lengths (C-S: 1.76 Å) and dihedral angles (thiophene-sulfonamide: 12.7°).
  • Powder XRD: Compare experimental patterns with simulated data from Mercury .

Basic: What safety protocols are essential when handling this sulfonamide?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis (amines may release toxic vapors).
  • Waste Disposal: Neutralize with 10% acetic acid before disposal .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Scale reactions using 300 W irradiation (60°C, 10 min) for faster kinetics.
  • Catalyst Screening: Test Pd(OAc)2 vs. PdCl2(PPh3)2 for cross-coupling efficiency.
  • Workup Optimization: Extract with EtOAc/H2O (3:1 v/v) to minimize product loss .

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